

Isotopic Purity of 1-Octanol-d17: A Technical Guide

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Compound of Interest

Compound Name: 1-Octanol-d17

Cat. No.: B043003

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This technical guide provides an in-depth overview of the isotopic purity of **1-Octanol-d17**, a deuterated form of 1-octanol. This compound is valuable in various scientific applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] The substitution of hydrogen with deuterium, a heavy isotope of hydrogen, makes it a useful tracer in metabolic studies and for understanding pharmacokinetic profiles of drugs.^[1] This guide will cover the specifications of **1-Octanol-d17**, methods for determining its isotopic purity, and detailed experimental protocols.

Quantitative Data on 1-Octanol-d17 Purity

The isotopic and chemical purity of **1-Octanol-d17** are critical parameters for its effective use in research and development. Below is a summary of typical specifications provided by commercial suppliers. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

Table 1: Typical Isotopic and Chemical Purity of Commercial **1-Octanol-d17**

Parameter	Specification	Supplier Example
Isotopic Purity (atom % D)	≥ 98%	Sigma-Aldrich[2], Cambridge Isotope Laboratories[3]
Chemical Purity (by GC)	≥ 98%	Cambridge Isotope Laboratories[3]
Chemical Purity (CP)	99%	Sigma-Aldrich[2]

Table 2: Physicochemical Properties of **1-Octanol-d17**

Property	Value	Reference
CAS Number	153336-13-1	[2][3][4][5]
Molecular Formula	C ₈ D ₁₇ HO	[6]
Molecular Weight	~147.33 g/mol	[2][3][5]
Appearance	Colorless Liquid	[7]
Boiling Point	~196 °C	[2]
Melting Point	~ -15 °C	[2]
Density	~0.936 g/mL at 25 °C	[2]

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Quantitative Deuterium NMR (²H NMR) Spectroscopy

²H NMR directly detects the deuterium nucleus, offering a quantitative measure of isotopic enrichment at specific molecular sites.[8]

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 20-50 mg of **1-Octanol-d17**.
 - Dissolve the sample in a known volume (e.g., 0.6 mL) of a non-deuterated solvent (e.g., Chloroform) in a clean, dry 5 mm NMR tube. The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the ^2H spectrum.[8]
- NMR Acquisition:
 - Acquire the ^2H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) equipped for deuterium detection.
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate quantification.
 - Acquire an adequate number of scans to achieve a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Apply an appropriate window function and perform a Fourier transform.
 - Carefully phase and baseline correct the spectrum.
 - Integrate the area of the deuterium signal(s).
 - To determine the absolute isotopic enrichment, a quantitative reference standard with a known concentration and deuterium enrichment can be used. Alternatively, a comparison with the integral of a known quantity of a non-deuterated internal standard in a corresponding ^1H NMR spectrum can be performed.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the analyte from impurities and provides mass information to determine the relative abundance of deuterated and non-deuterated species.[8]

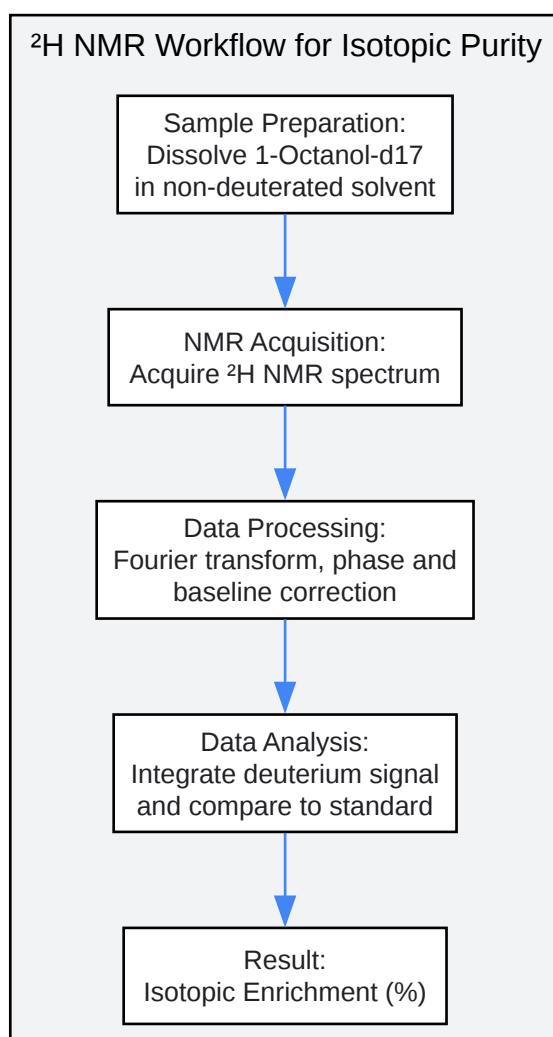
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **1-Octanol-d17** in a volatile solvent (e.g., 1 mg/mL in dichloromethane or hexane).
- GC-MS Instrument Setup:
 - Gas Chromatograph:
 - Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at 250°C.
 - Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 220°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
 - Mass Spectrometer:
 - Interface Temperature: 250°C.
 - Ion Source Temperature: 230°C.
 - Acquisition Mode: Full scan mode to observe the entire molecular ion cluster of both deuterated and non-deuterated species.
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the prepared sample.
 - Acquire data over a mass range that includes the expected molecular ions of both **1-Octanol-d17** ($m/z \sim 147.33$) and any non-deuterated 1-octanol ($m/z \ 130.23$).
- Data Processing and Analysis:
 - Identify the chromatographic peak corresponding to 1-octanol.
 - Extract the mass spectrum for this peak.

- Determine the ion abundances for the molecular ion cluster.
- Correct the measured abundances for the natural abundance of ^{13}C , which contributes to the M+1 peak of the unlabeled compound.
- The isotopic enrichment is calculated from the ratio of the corrected abundance of the deuterated species to the total abundance of all isotopic species (deuterated and non-deuterated).[8]

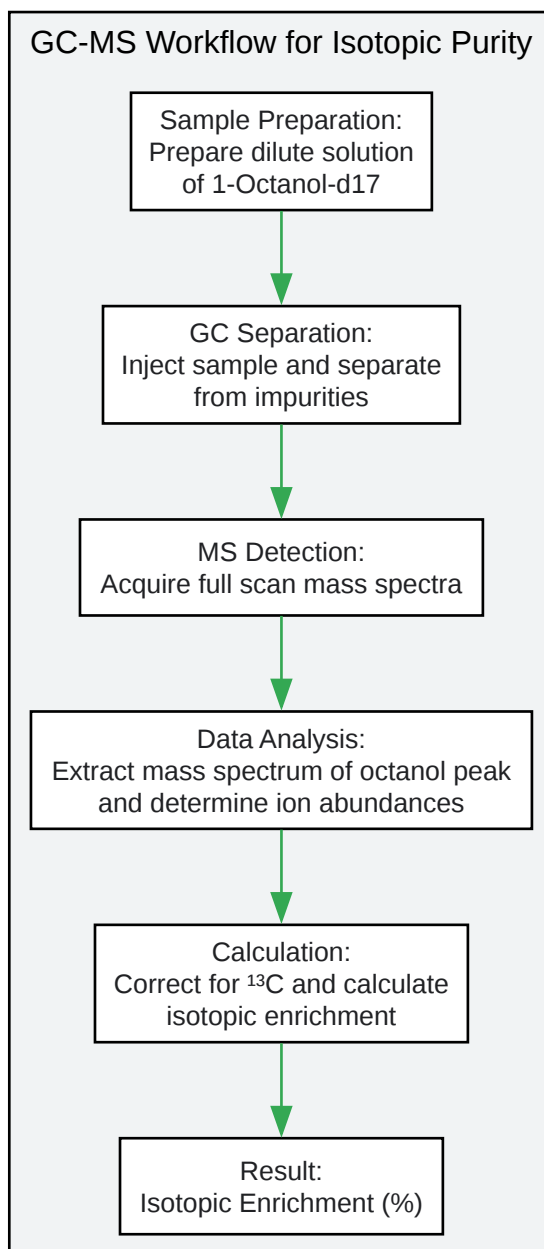
Visualized Experimental Workflows

The following diagrams illustrate the workflows for determining the isotopic purity of **1-Octanol-d17** using ^2H NMR and GC-MS.



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Caption: Workflow for determining isotopic purity using ^2H NMR spectroscopy.



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